molecular formula C22H30N4O4S B2642776 methyl 4-((4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methyl)benzoate CAS No. 1351648-53-7

methyl 4-((4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methyl)benzoate

Cat. No.: B2642776
CAS No.: 1351648-53-7
M. Wt: 446.57
InChI Key: WTGLIJWZUISCKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methyl)benzoate is a useful research compound. Its molecular formula is C22H30N4O4S and its molecular weight is 446.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Biofilm Inhibition

  • Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, related to the compound , have shown potent antibacterial and biofilm inhibition activities. A specific compound, 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, demonstrated superior antibacterial efficacies and biofilm inhibition activities against strains like E. coli and S. aureus, exceeding the efficacy of Ciprofloxacin (Mekky & Sanad, 2020).

Molecular Interaction Studies

  • Research on compounds structurally similar to the specified compound, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has been integral in understanding molecular interactions with specific receptors like the CB1 cannabinoid receptor. These studies aid in drug design and development by elucidating binding interactions (Shim et al., 2002).

Antimicrobial Activities of Derivatives

  • Synthesis of new derivatives, such as 1,2,4-Triazole derivatives, from the core structure of the compound has shown promising antimicrobial activities. These compounds exhibit significant potency against a range of microorganisms, contributing to the development of new antimicrobial agents (Bektaş et al., 2007).

Synthesis and Anticancer Potential

  • The synthesis of novel compounds with core structures similar to the specified compound has been explored for their potential as anticancer agents. The study of their interactions with cancer cells and their mechanisms of action contributes to the field of cancer therapy (Kumar et al., 2014).

Properties

IUPAC Name

methyl 4-[[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O4S/c1-16-21(17(2)26(23-16)20-8-13-31(28,29)15-20)25-11-9-24(10-12-25)14-18-4-6-19(7-5-18)22(27)30-3/h4-7,20H,8-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGLIJWZUISCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)CC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.